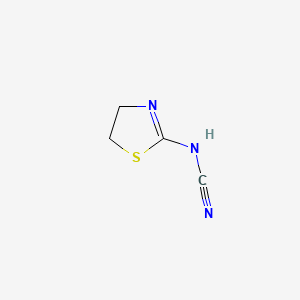

2-Cyanoimino-1,3-thiazolidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,5-dihydro-1,3-thiazol-2-ylcyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3S/c5-3-7-4-6-1-2-8-4/h1-2H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTUAWWLVVCGTRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=N1)NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50395231 | |

| Record name | 2-Cyanoimino-1,3-thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26364-65-8 | |

| Record name | N-(4,5-Dihydro-2-thiazolyl)cyanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26364-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiazolidinylidenecyanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026364658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyanoimino-1,3-thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-thiazolidinylidenecyanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.613 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyanamide, N-(4,5-dihydro-2-thiazolyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Cyanoimino-1,3-thiazolidine: Core Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of 2-cyanoimino-1,3-thiazolidine. All quantitative data is summarized in structured tables, and detailed experimental protocols for its synthesis are provided. The document also includes visualizations to illustrate key processes related to this compound.

Core Chemical and Physical Properties

This compound, with the CAS Number 26364-65-8, is a heterocyclic compound that serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its fundamental properties are summarized in the tables below.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Source |

| IUPAC Name | (2Z)-1,3-thiazolidin-2-ylidenecyanamide | [3] |

| Synonyms | 2-Cyaniminothiazolidine, CIT, Cimetidine Impurity N | [4][5] |

| CAS Number | 26364-65-8 | [4] |

| Molecular Formula | C₄H₅N₃S | [4] |

| Molecular Weight | 127.17 g/mol | [4] |

| Canonical SMILES | C1CSC(=N1)NC#N | [5] |

| InChI Key | WTUAWWLVVCGTRG-UHFFFAOYSA-N | [3] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Physical Form | White to off-white crystalline solid | [3][4] |

| Melting Point | 156-157 °C | [4] |

| Boiling Point (Predicted) | 227.6 ± 23.0 °C | [4] |

| Density (Predicted) | 1.43 ± 0.1 g/cm³ | [4] |

| Vapor Pressure | 3.7 Pa at 20°C | [4] |

| pKa (Predicted) | 3.95 ± 0.10 | [4] |

| LogP | -0.143 to -0.041 at 20°C and pH 4-9 | [4] |

| Storage Temperature | 2-8°C, sealed in a dry environment | [3][4] |

Table 3: Safety and Hazard Information

| Category | GHS Hazard Statements | Precautionary Statements |

| Health Hazards | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. H373: May cause damage to organs through prolonged or repeated exposure. | P260, P264, P270, P280, P301+P312, P305+P351+P338, P310, P314, P330, P501 |

| Environmental Hazards | H412: Harmful to aquatic life with long-lasting effects. | P273, P501 |

| Signal Word | Warning |

Data sourced from ChemicalBook and Sigma-Aldrich.[3][4]

Spectroscopic Data

Table 4: Predicted Spectroscopic Features

| Technique | Feature | Predicted Chemical Shift / Wavenumber |

| ¹H NMR | -CH₂-S- (thiazolidine ring) | ~3.2 - 3.6 ppm (triplet) |

| -CH₂-N- (thiazolidine ring) | ~3.8 - 4.2 ppm (triplet) | |

| -NH- | Broad signal, ~7.0 - 9.0 ppm | |

| ¹³C NMR | -CH₂-S- (thiazolidine ring) | ~30 - 40 ppm |

| -CH₂-N- (thiazolidine ring) | ~50 - 60 ppm | |

| -C≡N (cyano group) | ~115 - 125 ppm | |

| C=N (imino group) | ~150 - 160 ppm | |

| IR Spectroscopy | N-H stretch | ~3300 - 3400 cm⁻¹ |

| C-H stretch (aliphatic) | ~2850 - 3000 cm⁻¹ | |

| C≡N stretch (nitrile) | ~2220 - 2260 cm⁻¹ | |

| C=N stretch (imine) | ~1640 - 1690 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion Peak [M]⁺ | m/z = 127 |

| Key Fragments | Expected fragments from the loss of CN, S, and cleavage of the thiazolidine ring. |

Synthesis and Production

This compound is primarily synthesized via the cyclization reaction of a cyanoiminodithiocarbonate ester with 2-aminoethanethiol or its salts.[1] Various patents outline industrial-scale production methods designed to achieve high purity and yield.

Method 1: Cyclization of Dimethyl N-cyanoiminodithiocarbonate Ester

This method involves the cyclization of dimethyl N-cyanoiminodithiocarbonate ester with 2-aminoethanethiol in the presence of an alkali metal hydroxide.[1]

-

Step 1: Preparation of the Reaction Mixture

-

Dissolve an alkali metal hydroxide (e.g., NaOH) in water. The concentration is kept low to maintain agitation efficiency as the dimethyl N-cyanoiminodithiocarbonate ester is insoluble and will form a slurry.[1]

-

Add 2-aminoethanethiol to the aqueous alkali metal hydroxide solution.

-

Slowly add dimethyl N-cyanoiminodithiocarbonate ester to the mixture while maintaining a controlled temperature.

-

-

Step 2: Cyclization Reaction

-

Allow the reaction mixture to react for approximately 2 hours after the addition is complete.[1]

-

Heat the mixture to 20°C and then adjust the pH to approximately 3.9 with 36% aqueous hydrochloric acid.[1]

-

Further heat the mixture to 40°C and allow it to age for 2 hours to ensure complete cyclization.[1]

-

-

Step 3: Isolation and Purification

Method 2: Two-Step Synthesis from N-cyanonitrocarbonate

This alternative method involves the formation of an N-cyanonitrocarbonate intermediate.[6]

-

Step 1: Formation of N-cyanonitrocarbonate

-

React an alkali metal cyanide, an alkali metal hydroxide, a lower alcohol, and chlorine in an aqueous solution to form a nitrocarbonate solution.[6]

-

Add an organic solvent, followed by a cyanamide solution, to form N-cyanonitrocarbonate.

-

Extract the resulting ester with an organic solvent and wash it with an aqueous solution of a reducing agent to obtain a high-purity, stable N-cyanonitrocarbonate.[6]

-

-

Step 2: Cyclization to this compound

-

React the purified N-cyanonitrocarbonate from the first step with 2-aminoethanethiol to induce cyclization and form the final product.[6]

-

Biological Relevance and Applications in Drug Development

The primary significance of this compound in the pharmaceutical industry is its role as a key chemical intermediate.[1] It is not typically used as an active pharmaceutical ingredient (API) itself but serves as a building block for more complex molecules.

One of the most notable contexts for this compound is its identification as "Cimetidine Impurity N".[4] Cimetidine is a histamine H₂ receptor antagonist used to reduce stomach acid production. The presence of this compound as a known impurity implies its involvement in the synthesis pathway of cimetidine or its degradation. This underscores the importance of monitoring and controlling its levels in the final drug product to ensure safety and efficacy.

While the broader class of thiazolidine-containing compounds, such as thiazolidinediones (glitazones), are known to act as agonists for the PPARγ nuclear receptor and are used in the treatment of type 2 diabetes, there is no evidence to suggest that this compound shares this mechanism of action.[7][8] Its value lies in its chemical reactivity, which allows for its incorporation into larger, biologically active molecules.

References

- 1. Cimetidine - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. sysrevpharm.org [sysrevpharm.org]

- 3. Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Cyaniminothiazolidine | 26364-65-8 [chemicalbook.com]

- 5. 2-Cyaniminothiazolidine | 26364-65-8 [amp.chemicalbook.com]

- 6. WO2017048628A1 - Procedure for the preparation of this compound - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

A Comprehensive Technical Guide to the Physicochemical Characteristics of 2-Cyanoimino-1,3-thiazolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyanoimino-1,3-thiazolidine is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural relation to the well-established thiazolidinedione class of drugs. This technical guide provides a detailed overview of the core physicochemical characteristics of this compound, including its molecular properties, solubility, and partition coefficient. The document also outlines detailed experimental protocols for the determination of these properties and presents a typical synthesis workflow. While the broader class of thiazolidine-containing compounds is known to interact with targets such as Peroxisome Proliferator-Activated Receptor gamma (PPARγ), specific biological data for this compound is not extensively available in the public domain. This guide aims to serve as a foundational resource for researchers investigating this compound and its potential therapeutic applications.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The key physicochemical data for this compound are summarized in the table below. It is important to note that some of these values are predicted and should be experimentally verified for critical applications.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₅N₃S | [1][2] |

| Molecular Weight | 127.17 g/mol | [1][2] |

| Melting Point | 156-157 °C | [3] |

| 157-160 °C | [4] | |

| Boiling Point (Predicted) | 227.6 ± 23.0 °C | [3][5] |

| Density (Predicted) | 1.43 ± 0.1 g/cm³ | [3] |

| Vapor Pressure (at 20°C) | 3.7 Pa | [3] |

| pKa (Predicted) | 3.95 ± 0.10 | [3] |

| LogP (Predicted) | -0.143 - -0.041 (at 20°C and pH 4-9) | [3] |

Synthesis of this compound

The synthesis of this compound typically involves the cyclization of a precursor molecule. A common method described in the patent literature is the reaction of dimethyl N-cyanoiminodithiocarbonate with 2-aminoethanethiol or its salt in the presence of an alkali metal hydroxide.[3][6]

Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Detailed Synthesis Protocol

The following protocol is a composite representation based on procedures outlined in the patent literature.[3][6][7]

-

Preparation of the Reaction Mixture: In a suitable reaction vessel equipped with a stirrer and thermometer, dissolve sodium hydroxide in water while cooling. To this solution, add 2-aminoethanethiol hydrochloride and stir until dissolved.

-

Addition of Precursor: Cool the reaction mixture to 0-5°C. Gradually add dimethyl N-cyanoiminodithiocarbonate to the mixture, ensuring the temperature is maintained below 5°C.

-

Reaction: Allow the mixture to react at 0-5°C for a specified period (e.g., 2 hours).

-

Work-up:

-

Isolation and Purification:

Potential Biological Activity and Signaling Pathways

While direct experimental evidence for the biological activity of this compound is limited in the available literature, the core thiazolidine scaffold is a well-known pharmacophore. The related class of compounds, thiazolidinediones (TZDs), which feature carbonyl groups at positions 2 and 4 of the thiazolidine ring, are established agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[8][9]

The PPARγ Signaling Pathway

PPARγ is a nuclear receptor that plays a crucial role in adipogenesis, glucose homeostasis, and inflammation.[9][10] Agonists of PPARγ, such as the TZD class of drugs, modulate the transcription of genes involved in these processes.

The generalized mechanism of action for PPARγ agonists is as follows:

-

Ligand Binding: The agonist binds to the ligand-binding domain of PPARγ.

-

Heterodimerization: The activated PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).

-

DNA Binding: This heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.

-

Gene Transcription: This binding event recruits co-activator proteins, leading to the transcription of genes that, for example, enhance insulin sensitivity and promote fatty acid uptake and storage in adipocytes.[11][12]

The following diagram illustrates the general PPARγ signaling pathway.

Given the structural similarity, it is plausible that this compound or its derivatives could exhibit activity at PPARγ or other related nuclear receptors. However, dedicated experimental studies are required to confirm this hypothesis and to elucidate the specific biological targets and mechanism of action for this particular compound.

Experimental Protocols for Physicochemical Characterization

The following sections detail generalized experimental protocols for determining the key physicochemical properties of this compound.

Melting Point Determination

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the sample of this compound is dry and finely powdered.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid. Invert the tube and tap the sealed end gently on a hard surface to pack the solid into the bottom. The packed sample height should be 2-3 mm.

-

Measurement:

-

Place the capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is unknown, perform a rapid heating to get an estimate.

-

For an accurate measurement, start heating at a rate of about 10-20°C per minute until the temperature is about 15-20°C below the estimated melting point.

-

Then, reduce the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range).

-

-

Reporting: Report the melting point as a range of these two temperatures.

Aqueous Solubility Determination

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for concentration analysis

-

pH meter

Procedure (Shake-Flask Method):

-

Preparation: Add an excess amount of this compound to a known volume of purified water (or a buffer of a specific pH) in a vial.

-

Equilibration: Seal the vial and place it in a constant temperature shaker (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample to separate the undissolved solid from the saturated solution.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved this compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

pKa Determination

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) and represents the pH at which a compound is 50% ionized. Potentiometric titration is a common method for its determination.

Apparatus:

-

Potentiometer with a pH electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure (Potentiometric Titration):

-

Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a known volume of water or a suitable co-solvent to create a solution of known concentration.

-

Titration:

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

If the compound is acidic, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH). If it is basic, titrate with a standardized strong acid (e.g., 0.1 M HCl).

-

Add the titrant in small increments and record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point on the titration curve.

LogP Determination

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. LogP is the logarithm of this ratio and is a measure of lipophilicity.

Apparatus:

-

Separatory funnel or vials

-

Shaker

-

Centrifuge

-

Analytical method for concentration determination (e.g., HPLC, UV-Vis)

Procedure (Shake-Flask Method):

-

Phase Saturation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together and then separating the layers.

-

Partitioning:

-

Dissolve a known amount of this compound in either the water-saturated n-octanol or the n-octanol-saturated water.

-

Add a known volume of this solution to a known volume of the other pre-saturated phase in a separatory funnel or vial.

-

-

Equilibration: Shake the mixture for a sufficient time to allow for equilibrium to be established.

-

Phase Separation: Allow the two phases to separate completely. If an emulsion forms, centrifugation may be necessary.

-

Concentration Measurement: Determine the concentration of the compound in both the n-octanol and the aqueous phases using a suitable analytical technique.

-

Calculation: Calculate the partition coefficient P as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Conclusion

This technical guide has synthesized the available information on the physicochemical characteristics of this compound. The provided data on its molecular properties, along with detailed protocols for its synthesis and the experimental determination of its key parameters, offer a valuable resource for researchers. While the direct biological activity of this specific compound remains to be elucidated, its structural relationship to the potent PPARγ agonist class of thiazolidinediones suggests a promising avenue for future investigation in the context of metabolic diseases and other therapeutic areas. Further experimental work is necessary to validate the predicted properties and to explore the potential pharmacological profile of this compound.

References

- 1. A novel entry toward 2-imino-1,3-thiazolidines and 2-imino-1,3-thiazolines by ring transformation of 2-(thiocyanomethyl)aziridines. (2005) | Matthias D'hooghe | 110 Citations [scispace.com]

- 2. mdpi.com [mdpi.com]

- 3. US6858737B2 - Process for producing this compound - Google Patents [patents.google.com]

- 4. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN1220687C - Method for producing this compound - Google Patents [patents.google.com]

- 7. CN1487926A - Preparation method of this compound - Google Patents [patents.google.com]

- 8. An antidiabetic thiazolidinedione is a high affinity ligand for peroxisome proliferator-activated receptor gamma (PPAR gamma) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fibroblast Growth Factor-21 Regulates PPARγ Activity and the Antidiabetic Actions of Thiazolidinediones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thiazolidinediones: effects on insulin resistance and the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thiazolidinediones: effects on insulin resistance and the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 2-Cyanoimino-1,3-thiazolidine (CAS: 26364-65-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyanoimino-1,3-thiazolidine, identified by the CAS number 26364-65-8, is a heterocyclic organic compound featuring a thiazolidine ring substituted with a cyanoimino group. This technical guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, and a summary of its current standing in research and development. While primarily utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, this document explores the broader context of its potential applications. The information is presented to be a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | Reference |

| CAS Number | 26364-65-8 | [1] |

| Molecular Formula | C₄H₅N₃S | [1] |

| Molecular Weight | 127.17 g/mol | [1] |

| IUPAC Name | (2Z)-1,3-thiazolidin-2-ylidenecyanamide | |

| Synonyms | N-(thiazolidin-2-ylidene)cyanamide, 2-Cyaniminothiazolidine | [2] |

| Melting Point | 156-157 °C | [2] |

| Boiling Point (Predicted) | 227.6 ± 23.0 °C | [2] |

| Density (Predicted) | 1.43 ± 0.1 g/cm³ | [2] |

| Storage Temperature | 2-8°C, sealed in a dry environment |

Synthesis of this compound

The primary synthesis route for this compound involves the cyclization reaction of a dimethyl N-cyanoiminodithiocarbonate ester with 2-aminoethanethiol or its salts. This process is well-documented in patent literature, which outlines methods for achieving high purity and yield.

Experimental Protocol: Cyclization Reaction

This protocol is adapted from methodologies described in patent literature for the industrial production of high-purity this compound.[3]

Materials:

-

Dimethyl N-cyanoiminodithiocarbonate ester

-

2-Aminoethanethiol hydrochloride

-

Sodium hydroxide

-

Water

-

Hydrochloric acid

Procedure:

-

In a suitable reaction vessel, dissolve sodium hydroxide in water while cooling and agitating.

-

To this solution, add 2-aminoethanethiol hydrochloride and stir until fully dissolved.

-

Cool the reaction mixture to 0-5°C.

-

Gradually add dimethyl N-cyanoiminodithiocarbonate ester to the mixture, ensuring the temperature does not exceed 5°C.

-

Allow the reaction to proceed at 0-5°C for a specified period, typically around 2 hours.

-

Following the initial reaction, the mixture is typically aged for a period of 1 to 5 hours.

-

After aging, cool the reaction mixture to approximately 20°C.

-

The resulting solid product, this compound, is collected by filtration.

-

The collected solid is then washed with water to remove any remaining impurities.

-

The final product can be dried under vacuum.

Diagram of Synthesis Workflow:

Biological Activity and Applications

The publicly available scientific literature on the specific biological activity of this compound is limited. It is predominantly recognized as a versatile chemical intermediate for the synthesis of more complex molecules.[4]

Role as a Synthetic Intermediate

This compound serves as a crucial building block in the preparation of various pharmaceutical and agrochemical compounds.[3][4] Its utility stems from the reactive nature of the cyanoimino group and the potential for modification of the thiazolidine ring.

Potential Biological Relevance

While direct biological data for the parent compound is scarce, the broader class of molecules containing the thiazolidin-2-ylidene-cyanamide core has garnered interest. Notably, derivatives of this scaffold have been investigated for their insecticidal properties.[5] For example, Thiacloprid, a neonicotinoid insecticide, features a substituted 1,3-thiazolidin-2-ylidene-cyanamide moiety.[6]

It is important to distinguish this compound from the well-known class of thiazolidinediones (TZDs), which are agonists of PPARγ and are used in the treatment of type 2 diabetes. This compound does not belong to this class and should not be assumed to share its biological activities.

The synthesis of derivatives, such as (Z)-N-(3-Nicotinoyl-1,3-thiazolidin-2-ylidene)cyanamide, has been reported, with the acknowledgment that compounds containing a thiazolidine ring often exhibit a wide range of biological activities.[7] However, specific activity data for these derivatives was not provided in the cited literature.

Future Directions

The established role of this compound as a synthetic intermediate is clear. Future research could focus on the following areas:

-

Biological Screening: A comprehensive biological screening of this compound against a diverse range of biological targets could uncover novel activities.

-

Derivative Synthesis and SAR Studies: The synthesis and biological evaluation of a library of derivatives could elucidate structure-activity relationships and lead to the development of new therapeutic agents or agrochemicals.

-

Investigation of Mechanism of Action: Should any significant biological activity be identified, further studies into the mechanism of action at a molecular level would be warranted.

Conclusion

This compound (CAS: 26364-65-8) is a well-characterized compound with established and reproducible synthetic protocols. Its primary value in the scientific community currently lies in its role as a key intermediate for the production of more complex molecules for the pharmaceutical and agricultural industries. While direct evidence of its biological activity is not widely reported, the known activities of its derivatives suggest that it is a scaffold with potential for future discovery. This guide provides a foundational resource for researchers interested in the synthesis and potential applications of this versatile molecule.

References

- 1. scbt.com [scbt.com]

- 2. 2-Cyaniminothiazolidine | 26364-65-8 [chemicalbook.com]

- 3. US6858737B2 - Process for producing this compound - Google Patents [patents.google.com]

- 4. CN1487926A - Preparation method of this compound - Google Patents [patents.google.com]

- 5. (Z)-2-(1,3-Thiazolidin-2-ylidene)cyanamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (3-((6-Chloropyridin-3-yl)methyl)-1,3-thiazolidin-2-ylidene)cyanamide | C10H9ClN4S | CID 115224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (Z)-N-(3-Nicotinoyl-1,3-thiazolidin-2-ylidene)cyanamide - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 2-Cyanoimino-1,3-thiazolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-cyanoimino-1,3-thiazolidine, a crucial intermediate in the manufacturing of various pharmaceuticals and agrochemicals. While the direct synthesis from the bulk chemical thiourea is not the industrially preferred route, this document details the prevalent and efficient multi-step synthesis pathway. This established method commences with the formation of a key intermediate, dimethyl N-cyanoiminodithiocarbonate, from cyanamide and carbon disulfide, followed by a cyclization reaction with a C2-amine synthon. This guide presents detailed experimental protocols, quantitative data from key synthetic steps, and visualizations of the reaction pathways and workflows to support research and development in this area. Additionally, a theoretical pathway for the synthesis of this compound commencing from thiourea is discussed, offering potential avenues for future research.

Introduction

This compound is a heterocyclic compound of significant interest due to its utility as a building block in the synthesis of a range of bioactive molecules. Its structural features, particularly the cyanoimino group, make it a versatile precursor for further chemical modifications. The primary industrial synthesis route is a multi-step process that ensures high purity and yield of the final product. This guide will focus on the most widely implemented synthetic strategy.

Established Industrial Synthesis Pathway

The industrial production of this compound is typically achieved through a three-step process:

-

Formation of Dimetal N-cyanodithioiminocarbonate: The synthesis begins with the reaction of cyanamide with carbon disulfide in the presence of a base.

-

S-Methylation: The resulting dimetal salt is then methylated, typically using dimethyl sulfate, to yield the key intermediate, dimethyl N-cyanodithioiminocarbonate.

-

Cyclization: Finally, this intermediate is reacted with a suitable C2-amine source, such as 2-chloroethylammonium hydrochloride or 2-aminoethanethiol hydrochloride, to form the this compound ring.

The overall reaction scheme is presented below:

Experimental Protocols

This procedure is adapted from established patent literature.

-

Preparation of Dimetal N-cyanodithioiminocarbonate: In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, an aqueous solution of sodium hydroxide is prepared. While maintaining the temperature below 30°C, cyanamide is added. Subsequently, carbon disulfide is added dropwise to the reaction mixture. The reaction is typically stirred for several hours at room temperature to ensure complete formation of the disodium N-cyanodithioiminocarbonate salt.

-

S-Methylation: The solution of the disodium salt is cooled to between 0°C and 15°C. Dimethyl sulfate is then added dropwise at a rate that maintains the reaction temperature below 20°C.[1] The reaction mixture is stirred for an additional 1-4 hours to complete the methylation, yielding an aqueous solution of dimethyl N-cyanoiminodithiocarbonate.[1]

-

Preparation of 2-Aminoethanethiol Solution: In a separate reaction vessel, an aqueous solution of sodium hydroxide is prepared and cooled. 2-Aminoethanethiol hydrochloride is then added to form the free base in solution.[2]

-

Cyclization Reaction: The freshly prepared solution of dimethyl N-cyanoiminodithiocarbonate is added to the 2-aminoethanethiol solution. The reaction mixture is then heated to reflux (around 60-80°C) for approximately 2-4 hours.[1] During this time, methyl mercaptan is evolved and can be scrubbed.

-

Isolation and Purification: After the reaction is complete, the mixture is cooled to 15-25°C.[2] The pH of the solution is adjusted to induce precipitation of the product. The resulting solid is collected by filtration, washed with water, and dried under vacuum to afford this compound as a high-purity solid.[3]

Quantitative Data

The following table summarizes typical quantitative data for the industrial synthesis of this compound.

| Parameter | Step 1 & 2: Intermediate Formation | Step 3: Cyclization | Overall |

| Reactant Molar Ratios | Cyanamide:NaOH:CS₂:DMS ≈ 1:2:1:2 | Intermediate:2-Aminoethanethiol HCl ≈ 1:1 to 1:1.5 | - |

| Reaction Temperature | 0-30°C | 60-80°C | - |

| Reaction Time | 2-6 hours | 2-4 hours | - |

| Typical Yield | Not typically isolated | 85-99% | 50-75% (based on cyanamide)[1] |

| Purity of Final Product | - | >99% | >99% |

Theoretical Synthesis Pathway from Thiourea

While not the standard industrial method, a synthetic route starting from thiourea can be conceptualized. This hypothetical pathway would involve the activation of thiourea and subsequent introduction of the cyano and thiazolidine ring components.

This proposed route involves:

-

S-Alkylation of Thiourea: Reaction of thiourea with an alkyl halide would yield an S-alkylisothiouronium salt. This is a standard reaction for thiourea.

-

N-Cyanation: The isothiouronium salt could then be reacted with a cyanating agent, such as cyanogen bromide, to introduce the cyano group onto one of the nitrogen atoms.

-

Cyclization: The resulting N-cyano-S-alkylisothiourea could then undergo a cyclization reaction with a 1,2-dihaloethane under basic conditions to form the thiazolidine ring.

It is important to note that this pathway is speculative and would require significant experimental validation and optimization. The use of hazardous reagents like cyanogen bromide also presents a drawback compared to the established industrial process.

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis and purification of this compound via the industrial pathway.

Conclusion

The synthesis of this compound is a well-established process that is critical for the production of several important commercial products. The industrial method, proceeding through the dimethyl N-cyanoiminodithiocarbonate intermediate, offers high yields and purity. While a direct synthesis from thiourea is not the current standard, theoretical pathways can be proposed, which may inspire future research into alternative synthetic routes. The detailed protocols and data presented in this guide are intended to support the work of researchers and professionals in the fields of chemical synthesis and drug development.

References

Spectroscopic Analysis of 2-Cyanoimino-1,3-thiazolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Cyanoimino-1,3-thiazolidine (CAS 26364-65-8), a heterocyclic compound of interest in chemical and pharmaceutical research.[1][2][3][][5] This document outlines the expected spectroscopic characteristics based on available data and theoretical principles for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). Detailed experimental protocols for these analytical techniques are provided, alongside visualizations of a common synthetic pathway and a general analytical workflow to support researchers in their laboratory investigations.

Introduction to this compound

This compound, with the molecular formula C₄H₅N₃S and a molecular weight of 127.17 g/mol , is a small organic molecule featuring a thiazolidine ring substituted with a cyanoimino group.[1] Its structure presents several key functional groups amenable to spectroscopic characterization, including a cyano group (C≡N), an imine (C=N), a secondary amine (N-H), and a thioether (C-S-C) within the heterocyclic ring. Understanding the spectroscopic signature of this compound is crucial for its identification, purity assessment, and structural elucidation in various research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR provide critical information about its structure.

Data Presentation: NMR

| Technique | Assignment | Expected Chemical Shift (δ) [ppm] |

| ¹H NMR | -CH₂-S- | 3.2 - 3.5 |

| -CH₂-N- | 3.6 - 3.9 | |

| -NH- | Broad signal, variable position | |

| ¹³C NMR | -CH₂-S- | ~30 |

| -CH₂-N- | ~50 | |

| C≡N | ~118 | |

| C=N | ~160 |

Note: ¹³C NMR shifts are estimated based on typical values for similar functional groups and thiazolidine derivatives.[6][7][8]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Use a standard 5 mm NMR tube.

-

Tune and shim the NMR spectrometer (e.g., 300 or 500 MHz) according to standard procedures to optimize magnetic field homogeneity.[9]

-

Acquire spectra at a constant temperature, typically 25°C.

-

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton resonances (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Set the spectral width to cover the expected range (e.g., 0-180 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectra. Calibrate the chemical shift scale using the residual solvent peak as an internal reference.[9]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Data Presentation: FTIR

| Functional Group | Vibration Mode | **Expected Absorption Range (cm⁻¹) ** | Intensity |

| N-H | Stretching | 3200 - 3400 | Medium |

| C-H (sp³) | Stretching | 2850 - 3000 | Medium |

| C≡N (Nitrile) | Stretching | 2220 - 2260 | Medium, Sharp |

| C=N (Imine) | Stretching | 1640 - 1690 | Medium |

| C-N | Stretching | 1250 - 1350 | Medium |

| C-S | Stretching | 600 - 800 | Weak |

Note: These are expected ranges based on standard FTIR correlation tables.[10]

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Pellet Formation:

-

Transfer the mixture to a pellet die.

-

Apply pressure using a hydraulic press (as per the manufacturer's instructions) to form a thin, transparent, or translucent pellet.[12]

-

-

Data Acquisition:

-

Place the KBr pellet into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000 - 400 cm⁻¹).[13]

-

The final spectrum is typically presented in terms of transmittance or absorbance.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons.

Data Presentation: UV-Vis

| Electronic Transition | Chromophore | Expected λ_max (nm) |

| n → π | C=N | ~270 - 300 (Weak) |

| π → π | C=N conjugated with C≡N | ~220 - 250 (Strong) |

Note: The cyanoimino moiety constitutes a conjugated system which influences the absorption wavelengths.[14][15][16]

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a dilute solution of this compound using a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

The concentration should be adjusted so that the maximum absorbance falls within the optimal range of the instrument (typically 0.1 to 1.0 absorbance units).[17]

-

-

Instrument Setup:

-

Use a matched pair of quartz cuvettes (one for the sample, one for the blank).

-

Fill the reference cuvette with the pure solvent to serve as a blank.

-

-

Data Acquisition:

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Replace the blank with the sample cuvette.

-

Scan a range of wavelengths (e.g., 190 - 400 nm) to obtain the absorption spectrum.[17]

-

The wavelength of maximum absorbance (λ_max) is determined from the resulting spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound.

Data Presentation: MS

| Technique | Ion | Expected m/z | Notes |

| ESI, CI | [M+H]⁺ | 128.02 | Molecular ion peak (protonated). Expected for soft ionization techniques.[18] |

| EI | [M]⁺ | 127.01 | Molecular ion peak. May be weak or absent in hard ionization. |

Note: The exact mass of C₄H₅N₃S is 127.0204. Fragmentation patterns would depend on the ionization energy and technique used.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via an appropriate method, such as direct infusion or coupled with a chromatographic system (e.g., LC-MS).

-

-

Ionization:

-

Select an appropriate ionization technique. For determining the molecular weight, soft ionization methods like Electrospray Ionization (ESI) or Chemical Ionization (CI) are preferred to keep the molecule intact.[18][19] Electron Ionization (EI) can be used to induce fragmentation for structural analysis.

-

-

Mass Analysis:

-

The ionized molecules are separated in the mass analyzer (e.g., Quadrupole, Time-of-Flight) based on their m/z ratio.[20]

-

-

Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The data provides the molecular weight and, with high-resolution instruments, can be used to confirm the elemental composition.

Visualizations: Synthetic and Analytical Workflows

The following diagrams, generated using the DOT language, illustrate a common synthetic route to this compound and a general workflow for its spectroscopic characterization.

Caption: Synthetic pathway for this compound.

References

- 1. 2-Cyaniminothiazolidine | 26364-65-8 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 26364-65-8 [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. Thiazolidine | C3H7NS | CID 10444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. A multinuclear NMR study of derivatives of thiazolidine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. THIAZOLIDINE(504-78-9) 13C NMR [m.chemicalbook.com]

- 9. Synthesis of Thiazolidinedione Compound Library [mdpi.com]

- 10. instanano.com [instanano.com]

- 11. eng.uc.edu [eng.uc.edu]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. jascoinc.com [jascoinc.com]

- 14. scribd.com [scribd.com]

- 15. researchgate.net [researchgate.net]

- 16. eu-opensci.org [eu-opensci.org]

- 17. longdom.org [longdom.org]

- 18. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. zefsci.com [zefsci.com]

An In-Depth Technical Guide to the Molecular Structure and Bonding of 2-Cyanoimino-1,3-thiazolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyanoimino-1,3-thiazolidine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its core structure is a five-membered thiazolidine ring, which is a common scaffold in various biologically active molecules. The presence of the cyanoimino group at the 2-position introduces unique electronic and structural features that influence its chemical reactivity and potential as a pharmacophore. This technical guide provides a comprehensive overview of the molecular structure and bonding of this compound, drawing upon available crystallographic, spectroscopic, and computational data.

Molecular Structure and Bonding

The molecular structure of this compound is characterized by a saturated five-membered ring containing one sulfur and one nitrogen atom, with a cyanoimino substituent attached to the carbon atom between them. The systematic IUPAC name for this compound is (2Z)-1,3-thiazolidin-2-ylidenecyanamide[1].

Crystallographic Data

Table 1: Key Crystallographic Data for Ethyl 2-[(Z)-2-cyanoimino-1,3-thiazolidin-3-yl]acetate [2]

| Parameter | Value |

| Molecular Formula | C₈H₁₁N₃O₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.934(2) |

| b (Å) | 10.654(2) |

| c (Å) | 9.778(2) |

| β (°) | 100.93(3) |

| Volume (ų) | 1014.2(4) |

| Z | 4 |

Bonding Characteristics

The bonding within the this compound molecule involves a combination of single and double bonds. The thiazolidine ring itself is composed of C-C, C-N, C-S, and N-H single bonds. The exocyclic cyanoimino group features a C=N double bond and a C≡N triple bond. The planarity of the cyanoimino group and its conjugation with the thiazolidine ring nitrogen can influence the overall electronic distribution and reactivity of the molecule.

Spectroscopic Analysis

Spectroscopic techniques are essential for elucidating the structure and bonding of molecules. The following sections detail the expected spectroscopic features of this compound based on data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the thiazolidine ring. The two methylene groups (-CH₂-CH₂-) would likely appear as multiplets due to spin-spin coupling. The N-H proton would typically appear as a broad singlet, and its chemical shift could be solvent-dependent.

¹³C NMR: The carbon NMR spectrum would provide information about the carbon framework. Distinct signals would be expected for the two methylene carbons in the thiazolidine ring, the imino carbon (C=N), and the cyano carbon (C≡N). The chemical shift of the imino carbon would be indicative of its electronic environment.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups.

Table 2: Predicted FTIR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch | 3400-3200 | Medium, broad |

| C-H stretch (alkane) | 2960-2850 | Medium |

| C≡N stretch (cyano) | 2260-2220 | Sharp, medium |

| C=N stretch (imino) | 1690-1640 | Medium to strong |

| C-N stretch | 1350-1000 | Medium |

| C-S stretch | 800-600 | Weak to medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₄H₅N₃S), the molecular ion peak [M]⁺ would be expected at m/z 127.17[1][3]. Fragmentation patterns would likely involve the loss of the cyano group, cleavage of the thiazolidine ring, and other characteristic fragmentations.

Tautomerism

Tautomerism is a significant consideration for molecules containing the amidine moiety (-N=C-N-). This compound can potentially exist in different tautomeric forms, primarily the imino and amino forms.

Caption: Possible tautomeric equilibrium of this compound.

Computational studies on related 2-amino-2-thiazoline systems suggest that the amino tautomer is generally more stable than the imino tautomer[4]. However, the relative stability can be influenced by factors such as substitution and the solvent environment[4]. For this compound, density functional theory (DFT) calculations would be necessary to definitively determine the most stable tautomer and the energy barrier for interconversion.

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and characterization of this compound.

Synthesis of this compound

A common synthetic route involves the cyclization reaction of dimethyl N-cyanoiminodithiocarbonate with 2-aminoethanethiol or its salts in the presence of an alkali metal hydroxide.

Protocol:

-

Dissolve the alkali metal hydroxide (e.g., sodium hydroxide) in water in a reaction vessel equipped with a stirrer and a thermometer.

-

Cool the solution and add 2-aminoethanethiol hydrochloride while maintaining a low temperature.

-

To this mixture, add dimethyl N-cyanoiminodithiocarbonate portion-wise, ensuring the temperature remains low.

-

After the addition is complete, allow the mixture to react for a specified period at a controlled temperature.

-

Upon completion of the reaction, the product, this compound, can be isolated by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Caption: General workflow for the synthesis of this compound.

X-ray Crystallography

To obtain single crystals suitable for X-ray diffraction, the purified compound is typically dissolved in a suitable solvent and allowed to crystallize slowly.

Protocol:

-

Dissolve the purified this compound in a minimal amount of a hot solvent (e.g., ethanol).

-

Allow the solution to cool slowly to room temperature.

-

If crystals do not form, induce crystallization by scratching the inside of the flask or by adding a seed crystal.

-

Alternatively, use vapor diffusion by placing a solution of the compound in a small vial inside a larger sealed container with a more volatile anti-solvent.

-

Once suitable crystals are formed, they are mounted on a goniometer and analyzed using an X-ray diffractometer.

-

Data collection is performed at a specific temperature (e.g., 293 K) using a specific radiation source (e.g., Mo Kα)[2].

-

The collected data is then processed to solve and refine the crystal structure.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

-

Dissolve a small amount of the sample (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process the data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

FTIR Spectroscopy:

-

Prepare the sample as a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk.

-

Alternatively, for soluble samples, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a solution.

-

Record the infrared spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).

-

Acquire the mass spectrum over a desired m/z range.

-

Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and bonding of this compound. While a complete experimental dataset for the parent molecule is still emerging, analysis of related compounds and theoretical considerations offer significant insights. The thiazolidine ring likely adopts an envelope conformation, and the molecule's spectroscopic signatures are predictable based on its functional groups. The potential for tautomerism is an important aspect that warrants further computational and experimental investigation. The provided experimental protocols for synthesis and characterization serve as a valuable resource for researchers working with this and related heterocyclic systems. Further studies, particularly a definitive X-ray crystal structure determination and detailed spectroscopic analysis of the parent compound, will be instrumental in fully elucidating its structure-activity relationships and advancing its potential in drug discovery.

References

(2Z)-1,3-Thiazolidin-2-ylidenecyanamide: A Technical Guide for Drug Development Professionals

An In-depth Examination of a Versatile Heterocyclic Scaffold

(2Z)-1,3-thiazolidin-2-ylidenecyanamide , a key heterocyclic compound, has garnered significant interest within the scientific community, primarily as a crucial intermediate in the synthesis of neonicotinoid insecticides.[1][2] Its thiazolidine core structure is a recurring motif in a wide array of biologically active molecules, suggesting a broader potential for this compound and its derivatives in drug discovery and development. This technical guide provides a comprehensive overview of the synthesis, structural characteristics, and potential biological applications of (2Z)-1,3-thiazolidin-2-ylidenecyanamide, tailored for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties and Structural Elucidation

(2Z)-1,3-thiazolidin-2-ylidenecyanamide is a solid compound with the molecular formula C₄H₅N₃S.[1] Structural analysis has confirmed the (Z)-geometry of the exocyclic double bond. The dihydrothiazole ring is nearly planar, and the crystal structure is stabilized by intermolecular N—H⋯N hydrogen bonds.[1]

Table 1: Crystallographic Data for (2Z)-1,3-thiazolidin-2-ylidenecyanamide [1]

| Parameter | Value |

| Molecular Formula | C₄H₅N₃S |

| Molecular Weight | 127.18 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.4556 (13) |

| b (Å) | 6.5584 (13) |

| c (Å) | 6.7910 (14) |

| α (°) | 83.28 (3) |

| β (°) | 81.53 (3) |

| γ (°) | 82.12 (3) |

| Volume (ų) | 280.32 (10) |

| Z | 2 |

| C≡N distance (Å) | 1.158 (1) |

Synthesis and Experimental Protocols

The synthesis of (2Z)-1,3-thiazolidin-2-ylidenecyanamide can be achieved through a straightforward and efficient method.

Experimental Protocol: Synthesis of (2Z)-1,3-thiazolidin-2-ylidenecyanamide[1]

Materials:

-

Cyano-dimethyl dithiocarbamate

-

2-Amino-ethanethiol

-

Ethanol

Procedure:

-

Dissolve 14.6 g (0.1 mol) of cyano-dimethyl dithiocarbamate in 35 ml of ethanol with stirring.

-

Slowly add 11.4 g (0.1 mol) of 2-amino-ethanethiol to the mixture.

-

Maintain the reaction temperature between 303–313 K (30–40 °C).

-

Continue the reaction for three hours.

-

Remove the ethanol under reduced pressure to yield the title compound.

Expected Yield: 88% (11.2 g)

Caption: Synthesis workflow for (2Z)-1,3-thiazolidin-2-ylidenecyanamide.

Biological Activity and Potential Applications

While (2Z)-1,3-thiazolidin-2-ylidenecyanamide is primarily recognized as a precursor to insecticides, the broader class of thiazolidine derivatives exhibits a wide spectrum of biological activities, suggesting avenues for future research and drug development.

Insecticidal Activity

Compounds containing the thiazolidin-2-yl-cyanamide group are known to be effective insecticides.[1] This activity is attributed to their structural similarity to neonicotinoids, which act as agonists at the nicotinic acetylcholine receptors (nAChRs) in insects, leading to paralysis and death.

Antifungal Properties

Derivatives of 1,3-thiazolidin-4-one with an exocyclic double bond at the 2-position have demonstrated promising antifungal activity against various phytopathogenic fungi.[3] For instance, certain 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamides have shown high efficacy against Alternaria solani and Phoma lingam.[3] This suggests that modifications of the (2Z)-1,3-thiazolidin-2-ylidenecyanamide scaffold could yield potent antifungal agents.

Broader Therapeutic Potential

The thiazolidine ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a range of pharmacological properties including:

-

Antidiabetic: Thiazolidinediones (TZDs) are a class of drugs that act as agonists for the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism.[4]

-

Antimicrobial and Antioxidant: Thiazolidine derivatives have been reported to possess antibacterial and antioxidant activities.[4][5]

-

Anticancer: Some thiazolidine-containing compounds have shown antiproliferative activity against various cancer cell lines.[5]

Hypothesized Signaling Pathway in Eukaryotic Cells

Based on the known mechanism of action of thiazolidinedione drugs, a hypothesized signaling pathway for a modified derivative of (2Z)-1,3-thiazolidin-2-ylidenecyanamide with PPARγ agonist activity can be proposed.

References

- 1. (Z)-2-(1,3-Thiazolidin-2-ylidene)cyanamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (Z)-N-{3-[1-(4-Chlorophenyl)ethyl]thiazolidin-2-ylidene}cyanamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism of Action of Thiazolidin-2,4-dione | Encyclopedia MDPI [encyclopedia.pub]

- 5. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of 2-Cyanoimino-1,3-thiazolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 2-cyanoimino-1,3-thiazolidine (CAS No: 26364-65-8) is presented below. These properties provide a foundational understanding of the molecule's behavior.

| Property | Value | Source |

| Molecular Formula | C₄H₅N₃S | [3][4] |

| Molecular Weight | 127.17 g/mol | [4] |

| Appearance | White to off-white crystalline solid | [4] |

| Melting Point | 156-160 °C | [3][5] |

| Boiling Point (Predicted) | 227.6 ± 23.0 °C | [3][4] |

| Density (Predicted) | 1.43 ± 0.1 g/cm³ | [3][4] |

| pKa (Predicted) | 3.95 ± 0.10 | [4] |

| LogP (Predicted) | -0.32 to -0.041 | [4][6] |

| Storage Conditions | 2-8°C, sealed in a dry environment | [4] |

Solubility Profile

The solubility of this compound is a critical parameter for its use in synthesis, formulation, and analytical testing. The predicted LogP value of -0.32 to -0.041 suggests that the compound is likely to have some solubility in water and polar organic solvents.[4][6] However, specific quantitative solubility data is not widely published. The following table is provided to be populated as data is generated using the protocols outlined in this guide.

| Solvent | Solubility (g/L) at 25°C | Method of Determination |

| Water | Data Not Available | e.g., Shake-Flask HPLC |

| Methanol | Data Not Available | e.g., Shake-Flask HPLC |

| Ethanol | Data Not Available | e.g., Shake-Flask HPLC |

| Acetonitrile | Data Not Available | e.g., Shake-Flask HPLC |

| Dichloromethane | Data Not Available | e.g., Shake-Flask HPLC |

| Acetone | Data Not Available | e.g., Shake-Flask HPLC |

| Ethyl Acetate | Data Not Available | e.g., Shake-Flask HPLC |

| Toluene | Data Not Available | e.g., Shake-Flask HPLC |

| pH 4.0 Buffer | Data Not Available | e.g., Shake-Flask HPLC |

| pH 7.4 Buffer | Data Not Available | e.g., Shake-Flask HPLC |

| pH 9.0 Buffer | Data Not Available | e.g., Shake-Flask HPLC |

Experimental Protocol: Solubility Determination (Shake-Flask Method)

This protocol describes a standard method for determining the equilibrium solubility of a compound in various solvents.

Materials:

-

This compound

-

Selected solvents (HPLC grade)

-

20 mL scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of this compound to a scintillation vial. The excess solid should be clearly visible.

-

Solvent Addition: Add a known volume (e.g., 10 mL) of the desired solvent to the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for a set period (e.g., 24-48 hours) to ensure saturation is reached.

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into an HPLC vial.

-

Dilution: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated stability-indicating HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility in g/L using the determined concentration and the dilution factor.

Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Stability Profile

The stability of this compound is crucial for its handling, storage, and application. As a known degradation product of Thiacloprid, it possesses a degree of stability but is also susceptible to further transformation.[7][8] Stability studies are essential to identify potential degradation products and establish appropriate storage and handling conditions.

| Stability Test | Conditions | Observations/Degradation Products |

| Hydrolytic Stability | pH 4.0, 7.0, 9.0 at 50°C | Data Not Available |

| Thermal Stability | Solid state, 80°C | Data Not Available |

| Photostability | Solid and solution state, ICH Q1B light exposure | Data Not Available |

| Oxidative Stability | Solution with 3% H₂O₂ | Data Not Available |

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are performed to identify the likely degradation products and establish the degradation pathways of the molecule. This information is fundamental for developing a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Buffers (pH 4, 7, 9)

-

HPLC grade solvents

-

Temperature-controlled oven, photostability chamber

-

HPLC-UV/DAD and/or HPLC-MS system

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a specified temperature (e.g., 60°C).

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature or gentle heat.

-

Neutral Hydrolysis: Treat the stock solution with water or a pH 7 buffer and heat.

-

Oxidation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 80°C).

-

Photodegradation: Expose both the solid compound and a solution to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization: For acid and base-stressed samples, neutralize them before analysis.

-

Analysis: Analyze all samples using a suitable HPLC-UV/DAD or HPLC-MS method. The goal is to achieve approximately 5-20% degradation of the parent compound to ensure that major degradation products are formed without being subsequently degraded.

-

Peak Purity and Identification: Assess the purity of the parent peak using a DAD detector and identify the mass of potential degradation products using an MS detector.

Logical Flow for Forced Degradation Studies

Caption: Logical workflow for conducting forced degradation studies.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is crucial for accurately quantifying the decrease of the active substance due to degradation. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Protocol: HPLC Method Development and Validation

Objective: To develop and validate an HPLC method capable of separating this compound from its degradation products and potential impurities.

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode-Array Detector (DAD).

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Method Development Steps:

-

Column and Mobile Phase Screening: Start with a C18 column. Screen different mobile phase compositions (e.g., gradients of acetonitrile/water or methanol/water) with a common buffer (e.g., 0.1% formic acid or ammonium acetate) to achieve good peak shape and retention for the parent compound.

-

Analysis of Stressed Samples: Inject the samples from the forced degradation studies. The primary goal is to achieve baseline separation between the parent peak and all major degradation product peaks.

-

Method Optimization: Adjust the gradient slope, flow rate, column temperature, and mobile phase pH to optimize the separation.

-

Wavelength Selection: Use the DAD to determine the optimal detection wavelength for both the parent compound and its degradation products.

Method Validation (as per ICH Q2(R1) guidelines):

-

Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.

-

Linearity: Establish a linear relationship between concentration and detector response over a defined range.

-

Range: Define the concentration interval over which the method is precise, accurate, and linear.

-

Accuracy: Determine the closeness of the test results to the true value (e.g., by spike/recovery studies).

-

Precision: Assess the method's repeatability (intra-day) and intermediate precision (inter-day).

-

Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

-

Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Workflow for Stability-Indicating Method Development

Caption: Workflow for the development and validation of a stability-indicating HPLC method.

Conclusion

This technical guide has synthesized the available information on the physicochemical properties of this compound and provided a detailed framework of experimental protocols for determining its solubility and stability. While there is a clear gap in the published quantitative data for this specific molecule, the methodologies outlined herein provide a robust starting point for researchers in the pharmaceutical and agrochemical industries. The generation of such data is essential for the efficient and safe use of this important chemical intermediate in future drug development and manufacturing processes.

References

Theoretical Exploration of 2-Cyanoimino-1,3-thiazolidine: A Computational Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical studies on the core structure of 2-cyanoimino-1,3-thiazolidine, a heterocyclic compound of interest in medicinal chemistry. This document synthesizes available computational data, outlines prevalent theoretical methodologies, and presents a logical workflow for future in-silico investigations. While specific theoretical studies on the parent this compound are limited, this guide leverages data from closely related derivatives to infer its molecular properties and potential reactivity. This serves as a foundational resource for researchers engaged in the computational design and analysis of novel therapeutic agents based on the thiazolidine scaffold.

Introduction

This compound is a heterocyclic compound featuring a thiazolidine ring system with a cyanoimino substituent at the 2-position. The thiazolidine ring is a privileged scaffold in medicinal chemistry, appearing in a variety of bioactive molecules. Theoretical and computational studies, such as Density Functional Theory (DFT) and molecular docking, are crucial for understanding the structural, electronic, and reactivity properties of such compounds. These insights are invaluable for rational drug design, enabling the prediction of molecular geometries, electronic properties, and potential interactions with biological targets. This guide focuses on the theoretical aspects of the this compound core, providing a framework for its computational investigation.

Molecular Properties

The fundamental properties of this compound are summarized below. These values are a combination of predicted and experimentally derived data.

| Property | Value | Source |

| Molecular Formula | C₄H₅N₃S | [1][2] |

| Molecular Weight | 127.17 g/mol | [1][2] |

| CAS Number | 26364-65-8 | [3][] |

| Predicted Density | 1.43 ± 0.1 g/cm³ | [1][5] |

| Predicted Boiling Point | 227.6 ± 23.0 °C | [1][5] |

| Predicted pKa | 3.95 ± 0.10 | [1] |

| Topological Polar Surface Area (TPSA) | 47.85 Ų | [3] |

| Predicted LogP | -0.32292 | [3] |

Theoretical Studies: Methodologies and Findings

While direct theoretical studies on this compound are not extensively published, research on its derivatives provides a solid foundation for understanding its behavior. The most common computational method employed is Density Functional Theory (DFT), often utilizing the B3LYP functional with various basis sets (e.g., 6-31G(d,p), 6-311G, 6-311+G(2d,p)).[6][7]

Conformational Analysis

The thiazolidine ring typically adopts a non-planar conformation, often described as an envelope or twisted-chair form. In a study of Ethyl 2-[(Z)-2-cyanoimino-1,3-thiazolidin-3-yl]acetate, the thiazolidine ring was found to have an envelope conformation.[8] Conformational analysis via DFT calculations is essential to identify the lowest energy conformers, which are crucial for subsequent docking and reactivity studies.